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Compound of Interest

Compound Name: LAS38096

Cat. No.: B7969998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the A2B adenosine receptor antagonist

LAS38096 with alternative compounds, supported by experimental data from various models.

The information is intended to assist researchers in evaluating its potential for further

investigation and development.

Introduction to LAS38096
LAS38096 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR)[1].

A2BARs are G-protein coupled receptors that are activated by adenosine, a nucleoside that

plays a crucial role in various physiological and pathological processes. Under conditions of

cellular stress, such as inflammation and hypoxia, extracellular adenosine levels rise

significantly, leading to the activation of A2BARs. This activation has been implicated in the

modulation of immune responses, inflammation, and cancer progression, making A2BAR

antagonists a promising therapeutic target.

Comparative In Vitro Efficacy and Potency
The following table summarizes the in vitro data for LAS38096 and other notable A2B

adenosine receptor antagonists. The data is compiled from various studies to provide a

comparative overview.
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Compoun
d

Target(s)
Assay
Type

Model
System

Potency
(Kᵢ or
IC₅₀)

Selectivit
y

Referenc
e

LAS38096 A2BAR
Radioligan

d Binding

Human

A2BAR
Kᵢ = 17 nM

>58-fold vs

A1, >147-

fold vs

A2A, >58-

fold vs A3

PSB-603 A2BAR
Radioligan

d Binding

Human

A2BAR

Kᵢ = 520

pM

High

selectivity

vs A1, A2A,

and A3

receptors

AZD-4635 A2AAR
Functional

Assay

Human

A2AAR

IC₅₀ = 4.3

nM

Primarily

A2AAR

selective,

used for

compariso

n in

immune-

oncology

models

ISAM-

R56A
A2BAR

Radioligan

d Binding

Human

A2BAR
Kᵢ = 1.8 nM

High

selectivity

vs other

adenosine

receptors

PSB-1115 A2BAR
Radioligan

d Binding

Human

A2BAR
Kᵢ = 63 nM

Good

selectivity

vs A1 and

A3,

moderate

vs A2A
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MRE-

2029F20

A2AAR/A2

BAR

Radioligan

d Binding

Human

A2BAR
Kᵢ = 2.5 nM

Dual

antagonist

Cross-Validation in Preclinical Models
While direct head-to-head cross-validation studies of LAS38096 against other antagonists in

multiple models are not extensively published, we can infer its potential performance based on

its high potency and selectivity in in-vitro assays. The therapeutic potential of targeting the A2B

adenosine receptor has been explored in various disease models.

Inflammation Models:

Animal models of inflammation, such as carrageenan-induced paw edema, are standard for

evaluating the anti-inflammatory potential of A2BAR antagonists. In these models, the localized

injection of carrageenan induces an inflammatory response characterized by edema,

hyperalgesia, and leukocyte infiltration. The efficacy of an A2BAR antagonist is measured by its

ability to reduce these inflammatory markers.

Oncology Models:

In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune

response. A2BAR antagonists are being investigated for their ability to reverse this

immunosuppression and enhance the efficacy of cancer immunotherapies. In vitro studies with

various cancer cell lines and in vivo studies using tumor xenograft models are employed to

assess the anti-cancer activity of these compounds.

Experimental Protocols
Below are detailed methodologies for key experiments used in the characterization of A2B

adenosine receptor antagonists.

1. Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a compound to the A2B adenosine

receptor.

Methodology:
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Membrane Preparation: Membranes are prepared from cells stably expressing the human

A2B adenosine receptor (e.g., HEK-293 cells).

Assay Components: The assay mixture includes cell membranes, a radiolabeled A2BAR

antagonist (e.g., [³H]PSB-603), and varying concentrations of the test compound (e.g.,

LAS38096).

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate

bound from unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the

Cheng-Prusoff equation.

2. cAMP Functional Assay

Objective: To measure the functional antagonist activity of a compound by quantifying its

ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Methodology:

Cell Culture: Cells expressing the A2B adenosine receptor (e.g., CHO-K1 or HEK-293

cells) are cultured in appropriate media.

Assay Setup: Cells are seeded in multi-well plates and pre-incubated with varying

concentrations of the antagonist (e.g., LAS38096).

Agonist Stimulation: An A2BAR agonist (e.g., NECA) is added to stimulate cAMP

production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels

are measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
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Data Analysis: The IC₅₀ value, representing the concentration of the antagonist that

causes a 50% inhibition of the agonist-induced cAMP response, is calculated.

Signaling Pathways and Experimental Workflows
A2B Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A2B adenosine

receptor.
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Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Workflow for Antagonist Screening

The diagram below outlines a typical workflow for screening and characterizing A2B adenosine

receptor antagonists.
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Caption: Antagonist Screening and Development Workflow.
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Logical Relationship of Cross-Validation

This diagram illustrates the logical flow of cross-validating experimental results across different

models.
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Caption: Logical Flow of Cross-Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7969998#cross-validation-of-las38096-results-in-
different-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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